molecular formula C10H11NO3 B090662 2-Propionamidobenzoic acid CAS No. 19165-26-5

2-Propionamidobenzoic acid

Cat. No.: B090662
CAS No.: 19165-26-5
M. Wt: 193.2 g/mol
InChI Key: CZERPPGRNIIZJK-UHFFFAOYSA-N
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Description

2-Propionamidobenzoic acid, also known as 2-(propanoylamino)benzoic acid, is an organic compound with the molecular formula C10H11NO3. It is a derivative of benzoic acid where the carboxyl group is substituted with a propionamide group. This compound is known for its applications in various fields, including chemistry, biology, and medicine .

Mechanism of Action

Target of Action

2-Propionamidobenzoic acid, also known as 2-(PROPIONYLAMINO)BENZOIC ACID, is a derivative of p-Aminobenzoic acid (pABA). pABA plays important roles in a wide variety of metabolic processes . The primary target of pABA and its derivatives is the auxin receptor TIR1 . Auxin receptors play a crucial role in plant growth and development.

Mode of Action

The compound interacts with its target, the auxin receptor TIR1, in a similar way to the natural auxin, indole-3-acetic acid (IAA) . The interaction is facilitated by the molecular electrostatic potential maps on the accessible surface area of the neutral and anionic forms of pABA .

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be similar to those of pABA. pABA is a precursor for folic acid and coenzyme Q . It is also involved in the biosynthesis of tryptophan in microorganisms . The compound might affect these pathways and their downstream effects.

Pharmacokinetics

General principles of pharmacokinetics involve the processes of absorption, distribution, metabolism, and excretion (adme) . The compound’s ADME properties would impact its bioavailability, which is crucial for its effectiveness.

Result of Action

Paba and its derivatives have been found to act as potential auxin-like regulators of root development in arabidopsis thaliana . They displayed an agravitropic root response at high concentrations .

Action Environment

The site of protonation of aminobenzoic acid derivatives, such as this compound, can be influenced by the environment . Environmental factors can affect the charge distribution in the molecule, which in turn can influence the compound’s action, efficacy, and stability .

Biochemical Analysis

Biochemical Properties

It is known that similar compounds, such as p-Aminobenzoic acid (pABA), play important roles in a wide variety of metabolic processes . They are involved in the synthesis of folate, a crucial vitamin required for DNA synthesis and replication .

Cellular Effects

Compounds with similar structures, such as pABA, have been shown to have extensive usage in the chemical industry as a starting material for the preparation of folate . Folate is essential for DNA synthesis and replication, suggesting that 2-Propionamidobenzoic acid may have similar effects on cellular processes.

Molecular Mechanism

It is known that similar compounds, such as pABA, interact with the auxin receptor TIR1, revealing a similar binding mode in the active site . This suggests that this compound may also interact with certain receptors or enzymes to exert its effects at the molecular level.

Temporal Effects in Laboratory Settings

It is known that similar compounds, such as pABA, act as potential auxin-like regulators of root development in Arabidopsis thaliana at certain concentrations and display an agravitropic root response at high concentration . This suggests that this compound may have similar temporal effects in laboratory settings.

Dosage Effects in Animal Models

It is known that similar compounds, such as pABA, have been used in various studies, suggesting that this compound may have similar dosage effects in animal models .

Metabolic Pathways

It is known that similar compounds, such as 2-oxocarboxylic acids, are involved in various metabolic pathways, including the tricarboxylic pathway where acetyl-CoA derived carbon is used to extend the chain length . This suggests that this compound may be involved in similar metabolic pathways.

Transport and Distribution

It is known that amino acid transport is a ubiquitous phenomenon in prokaryotes, serving a variety of functions, including the supply of carbon and nitrogen for catabolic and anabolic processes . This suggests that this compound may be transported and distributed in a similar manner.

Subcellular Localization

It is known that the prediction of protein subcellular localization is of great relevance for proteomics research . This suggests that this compound may have specific subcellular localizations that affect its activity or function.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Propionamidobenzoic acid typically involves the reaction of anthranilic acid with propionyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often include maintaining a temperature range of 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters and improves the overall yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances safety .

Chemical Reactions Analysis

Types of Reactions: 2-Propionamidobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Propionamidobenzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Comparison with Similar Compounds

Uniqueness: 2-Propionamidobenzoic acid is unique due to its specific propionamide substitution, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

2-(propanoylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-2-9(12)11-8-6-4-3-5-7(8)10(13)14/h3-6H,2H2,1H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZERPPGRNIIZJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80390815
Record name 2-Propionamidobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80390815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19165-26-5
Record name 2-Propionamidobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80390815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of anthranilic acid (2.96 g, 21.6 mmol) in DMF (10 mL) cooled in an ice-water bath was added propionyl chloride. The reaction was stirred for 2 hours while warming to room temperature. Water (20 mL) was added and the mixture was stirred vigorously for 1 hour. The precipitate was then collected by vacuum filtration to give the product as a white solid (3.11 g, 75%). 1H NMR (CDCl3) δ 1.32 (t, 3H, J=7.6 Hz), 2.53 (q, 2H, J=7.6 Hz), 7.14 (t, 1H, J=8.2 Hz), 7.62 (t, 1H, J=8.7 Hz), 8.15 (dd, 1H, J=1.5, 8.1 Hz), 8.79 (dd, 1H, J=0.9, 8.5 Hz), 10.97 (s, 1H).
Quantity
2.96 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
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20 mL
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reactant
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Yield
75%

Synthesis routes and methods II

Procedure details

To a room temperature solution of 50.22 g anthranilic acid (I) (370 mmol, 1.00 equiv) dissolved in 200 mL dry DMF was added 35.0 mL propionyl chloride (400 mmol, 1.10 equiv) dropwise by addition funnel over 1.5 h. The addition rate was slow enough to maintain internal temperature of the reaction below 38° C. Upon completed addition of the acid chloride, the heterogeneous reaction mixture was stirred for 2.5 h at ambient temperature and then poured into 1600 mL water. The resulting water/DMF mixture, with white precipitate, was stirred vigorously at ambient temperature for one h, after which time the solid was collected by vacuum filtration, rinsing the solid with cold water (2×100 mL). The product was dried in vacuo over phosphorous pentoxide overnight affording 48.04 g of a white solid. m.p. 120.1° C. 1H NMR (CDCl3) δ1.30 (t, 3H, J=7.4 Hz), 2.52 (q, 2H, J=7.4 Hz), 7.12 (t, 1H, J=7.2 Hz), 7.60 (t, 1H, J=7.1 Hz), 8.13 (d, 1H, J=6.3 Hz), 8.76 (d, 1H, J=7.8 Hz) ppm. MS (ESI−) 192.1 [M−H]−.
Quantity
50.22 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step Two
[Compound]
Name
acid chloride
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0 (± 1) mol
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reactant
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1600 mL
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Synthesis routes and methods III

Procedure details

2-Ethyl-3-(4-fluorophenyl)-3H-quinazolin-4-one (IV) A solution of 8.50 2-ethyl-benzo[d]1,3]oxazin-4-one (III) (48.5 mmol, 1.00 equiv) and 6.27 g 4-fluoroaniline (50.9 mmol, 1.05 equiv) dissolved in 35 mL chloroform was heated to reflux for 12 h, after which time TLC indicated no compound III remained (Rf=0.51, 20% acetone in hexane). The chloroform was removed in vacuo and the resulting solid suspended in 18 mL ethylene glycol. A catalytic amount of sodium hydroxide (86 mg, 2.2 mmol, 0.045 equiv) was added to the mixture, which was heated to 140 to 150° C. (external temperature, oil bath). After 10 h, the reaction was removed from heat and equilibrated to room temperature; upon cooling a precipitate formed. The cooled reaction product mixture was acidified with 2 mL aqueous 5% hydrochloric acid solution and suspended in 20 mL cold water. The solid was collected by vacuum filtration, rinsing with cold water (2×50 mL) and cold isopropyl alcohol (2×50 mL). The air-dried solid was recrystallized from isopropyl alcohol, affording 10.62 g tan-white needles. m.p. 178.3° C. 1H NMR (CDCl3) δ 1.25 (t, 3H, J=7.4 Hz), 2.46 (q, 2H, J=7.4 Hz), 7.26 (d, 2H, J=6.4 Hz), 7.27 (d, 2H, J=6.4 Hz), 7.48 (t, 1H, J=6.8 Hz), 7.73–7.81 (m, 2H), 8.27 (d, 1H, J=7.96 Hz) ppm. MS (ESI+) 269.1 [MH]+.
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0 (± 1) mol
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Reaction Step One
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Reaction Step Two
Quantity
48.5 mmol
Type
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6.27 g
Type
reactant
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35 mL
Type
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Reaction Step Two
Quantity
0 (± 1) mol
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Type
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Quantity
20 mL
Type
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Quantity
86 mg
Type
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Reaction Step Seven

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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